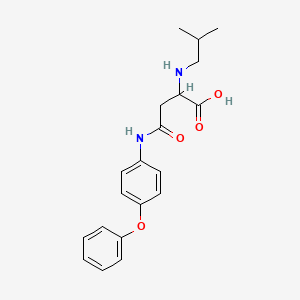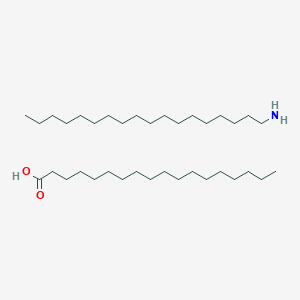
Stearic acid, octadecylamine salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Stearic acid, octadecylamine salt is a chemical compound formed by the reaction of stearic acid and octadecylamine. Stearic acid, also known as octadecanoic acid, is a saturated fatty acid with an 18-carbon chain. Octadecylamine is a long-chain primary amine. The combination of these two compounds results in a salt with unique properties and applications in various fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of stearic acid, octadecylamine salt typically involves the neutralization reaction between stearic acid and octadecylamine. The reaction can be represented as follows:
C18H36O2+C18H37NH2→C36H75NO2
This reaction is usually carried out in an organic solvent such as ethanol or hexane, under mild heating to ensure complete dissolution and reaction of the reactants .
Industrial Production Methods: In industrial settings, the production of this compound involves the mixing of stearic acid and octadecylamine in a heated oil phase, typically at temperatures between 60-70°C. The mixture is stirred until a homogeneous solution is obtained, followed by cooling to precipitate the salt .
Analyse Des Réactions Chimiques
Types of Reactions: Stearic acid, octadecylamine salt can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the salt back to its parent amine and acid.
Substitution: The amine group in octadecylamine can participate in substitution reactions, such as the Michael addition reaction.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride can be used.
Substitution: Michael addition reactions often use acrylonitrile as a reagent.
Major Products:
Oxidation: Produces oxides of stearic acid and octadecylamine.
Reduction: Yields stearic acid and octadecylamine.
Substitution: Forms substituted amine derivatives.
Applications De Recherche Scientifique
Stearic acid, octadecylamine salt has diverse applications in scientific research:
Chemistry: Used as a surfactant and emulsifier in various chemical processes.
Biology: Employed in the preparation of lipid monolayers and bilayers for studying membrane properties.
Medicine: Investigated for its potential use in drug delivery systems due to its biocompatibility.
Industry: Utilized in the production of superhydrophobic surfaces and as an anti-caking agent in fertilizers.
Mécanisme D'action
The mechanism of action of stearic acid, octadecylamine salt involves its interaction with lipid membranes and proteins. The long hydrophobic chains of stearic acid and octadecylamine allow the compound to integrate into lipid bilayers, altering membrane fluidity and permeability. This can affect various cellular processes, including signal transduction and membrane transport .
Comparaison Avec Des Composés Similaires
Stearic Acid: A saturated fatty acid with similar hydrophobic properties.
Octadecylamine: A long-chain primary amine with comparable chemical reactivity.
N-Octadecyl-1,3-diaminopropane: A derivative of octadecylamine with additional functional groups.
Uniqueness: Stearic acid, octadecylamine salt is unique due to its combined properties of both stearic acid and octadecylamine. This combination results in a compound with enhanced surface activity, making it particularly useful in applications requiring surfactants and emulsifiers .
Propriétés
Numéro CAS |
16835-63-5 |
|---|---|
Formule moléculaire |
C36H75NO2 |
Poids moléculaire |
554.0 g/mol |
Nom IUPAC |
octadecan-1-amine;octadecanoic acid |
InChI |
InChI=1S/C18H39N.C18H36O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19;1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h2-19H2,1H3;2-17H2,1H3,(H,19,20) |
Clé InChI |
GLPXGXQOVMEKIJ-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCCCCCN.CCCCCCCCCCCCCCCCCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



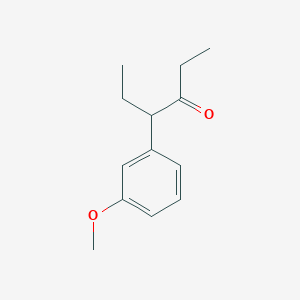
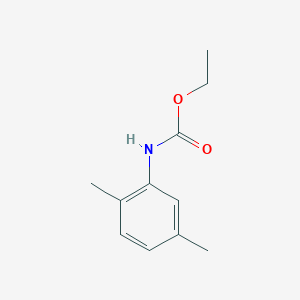
![2-[(2-Hydroxy-5-methylphenyl)carbonyl]benzoic acid](/img/structure/B11957887.png)

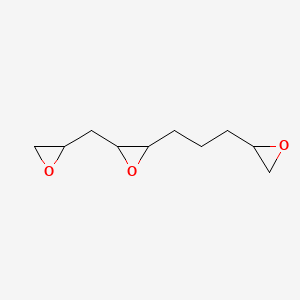

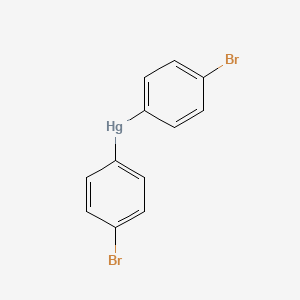
![Triphenyl[2-(triphenylphosphonio)ethyl]phosphonium dibromide](/img/structure/B11957943.png)

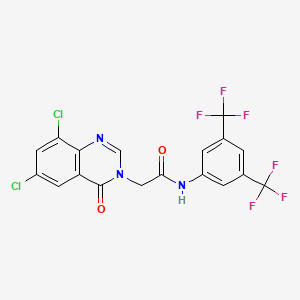

![N-[8-benzamido-5-[(9,10-dioxo-1-anthryl)amino]-9,10-dioxo-1-anthryl]benzamide](/img/structure/B11957960.png)
